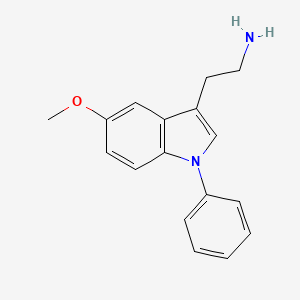
1-Phenyl-5-methoxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-methoxytryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the neurotransmitter serotonin. This compound is of interest due to its structural similarity to other biologically active tryptamines, which have various applications in scientific research and potential therapeutic uses.
Preparation Methods
The synthesis of 1-Phenyl-5-methoxytryptamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and phenylacetaldehyde.
Reaction Conditions: The key steps involve the formation of the tryptamine core through a series of reactions, including
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-Phenyl-5-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted tryptamines and indole derivatives.
Scientific Research Applications
1-Phenyl-5-methoxytryptamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active tryptamines and indole derivatives.
Biology: The compound is studied for its potential interactions with serotonin receptors and other biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood, cognition, and neurological disorders.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-methoxytryptamine involves its interaction with various molecular targets:
Serotonin Receptors: The compound is believed to act as an agonist or antagonist at different serotonin receptor subtypes, influencing neurotransmission and signaling pathways.
Molecular Pathways: It may modulate pathways involved in mood regulation, cognition, and neuroprotection, although the exact mechanisms are still under investigation.
Comparison with Similar Compounds
1-Phenyl-5-methoxytryptamine can be compared to other similar compounds, such as:
5-Methoxytryptamine: A naturally occurring tryptamine with similar structural features but different biological activity.
5-Methoxy-N,N-dimethyltryptamine: A potent psychedelic compound with distinct pharmacological properties.
Melatonin: A hormone derived from tryptamine that regulates sleep and circadian rhythms.
Serotonin: A neurotransmitter with a central role in mood regulation and other physiological processes.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the tryptamine family in scientific research and medicine.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(5-methoxy-1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2O/c1-20-15-7-8-17-16(11-15)13(9-10-18)12-19(17)14-5-3-2-4-6-14/h2-8,11-12H,9-10,18H2,1H3 |
InChI Key |
YLTNTVKZZCDBIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CCN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
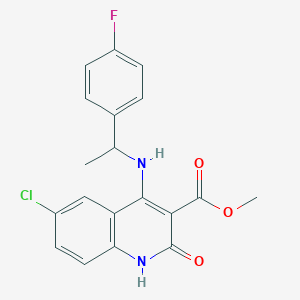
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
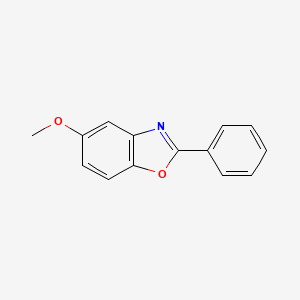
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
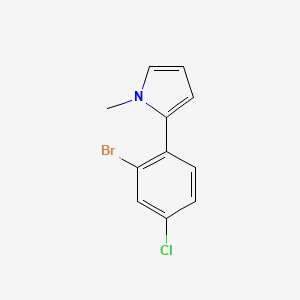
![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
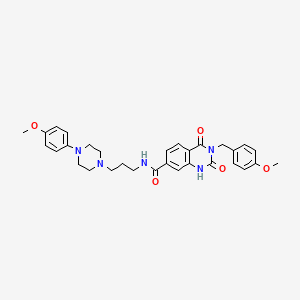
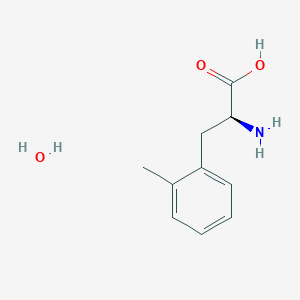

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

